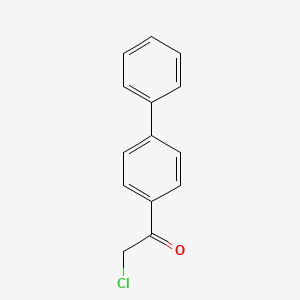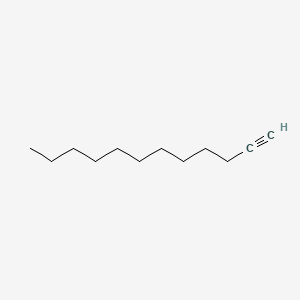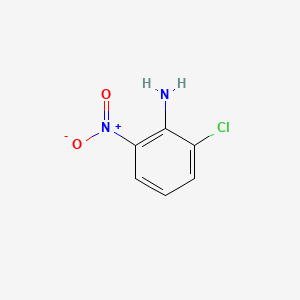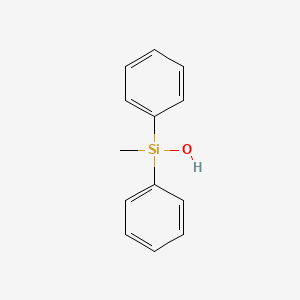
Ferrocènecarboxaldéhyde (8CI)
Vue d'ensemble
Description
Ferrocenecarboxaldehyde (FCA) is an organometallic compound that is widely used in scientific research and laboratory experiments. It is a colorless and odorless liquid that is composed of ferrocene, a cyclopentadienyl-based ligand, and aldehyde. FCA is a versatile compound that is used in various applications, such as organic synthesis, catalysis, and biochemistry. It is also used for its unique properties, such as its high reactivity, low toxicity, and its ability to act as a reducing agent.
Applications De Recherche Scientifique
Détermination de la pénicillamine
Le ferrocènecarboxaldéhyde a été utilisé dans la détermination de la pénicillamine . Il a été lié de manière covalente à un oxyde mixte SiO2–Al2O3 de taille nanométrique et utilisé comme médiateur pour la détermination de la pénicillamine . Le potentiel de pic d'oxydation de la pénicillamine à l'électrode modifiée se déplace d'environ 400 mV vers une valeur moins positive que pour l'électrode en pâte de carbone non modifiée .
Polymères et dendrimères redox dynamiques
Le ferrocènecarboxaldéhyde est utilisé en chimie des polymères comme polymères et dendrimères redox dynamiques . Ces polymères et dendrimères ont des propriétés uniques qui les rendent utiles dans une variété d'applications, notamment les capteurs, les systèmes d'administration de médicaments et la science des matériaux .
Biorecepteurs en science des matériaux
En science des matériaux, le ferrocènecarboxaldéhyde est utilisé comme biorecepteurs . Ces biorecepteurs peuvent être utilisés pour détecter des molécules biologiques spécifiques, les rendant utiles dans les biosenseurs et autres applications bioanalytiques .
Pharmacologie et biochimie
Le ferrocènecarboxaldéhyde a des applications en pharmacologie et en biochimie . Ses propriétés uniques le rendent utile dans le développement de nouveaux médicaments et dans l'étude des systèmes biologiques .
Électrochimie
En électrochimie, le ferrocènecarboxaldéhyde est utilisé en raison de ses propriétés redox uniques . Il peut être utilisé dans le développement de nouveaux capteurs électrochimiques et dans l'étude des réactions redox .
Optique non linéaire
Le ferrocènecarboxaldéhyde a également des applications en optique non linéaire . Ses propriétés électroniques et structurales uniques le rendent utile dans le développement de nouveaux matériaux et dispositifs optiques .
Mécanisme D'action
Target of Action
Ferrocenecarboxaldehyde (8CI) is a ferrocene derivative that has been studied for its potential applications in various fields. It has been used in the study of dna damage and protection, suggesting that it may interact with dna structures .
Mode of Action
It was successfully labeled onto a denatured calf-thymus DNA by 1-ethyl-3-(3-dimethyl-aminopropyl) carbodiimide (EDC) . This suggests that it may interact with DNA structures, possibly causing changes in their properties.
Biochemical Pathways
Ferrocene derivatives have been synthesized and studied for their properties in various applications, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry . This suggests that Ferrocenecarboxaldehyde (8CI) may interact with multiple biochemical pathways.
Result of Action
Its use in the study of dna damage and protection suggests that it may have effects at the molecular level, possibly influencing dna structures .
Action Environment
It’s known that the compound is a solid under normal conditions and has a melting point of 118-120 °c . This suggests that it may be stable under a wide range of environmental conditions.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWFKXVSWQSSAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12093-10-6 | |
| Record name | Ferrocenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ferrocenecarboxaldehyde?
A1: Ferrocenecarboxaldehyde has a molecular formula of C11H10FeO and a molecular weight of 214.04 g/mol.
Q2: What spectroscopic data is available for characterizing Ferrocenecarboxaldehyde?
A2: Researchers commonly utilize a range of spectroscopic techniques to characterize Ferrocenecarboxaldehyde. These include:
- Fourier-transform infrared spectroscopy (FTIR): FTIR confirms the presence of characteristic functional groups like the aldehyde C=O stretch and cyclopentadienyl ring vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
- UV-Visible Spectroscopy: This technique helps study the electronic transitions within the molecule, revealing information about conjugation and potential charge transfer interactions. [, ]
- Electrochemical methods like cyclic voltammetry (CV): These are essential for investigating the compound's redox behavior, attributed to the presence of the ferrocene moiety. [, , , ]
Q3: What is significant about the structure of Ferrocenecarboxaldehyde as revealed by Fourier transform microwave spectroscopy?
A3: Gas-phase structural analysis using Fourier transform microwave spectroscopy determined key structural parameters of Ferrocenecarboxaldehyde. The study revealed that the cyclopentadienyl rings in Ferrocenecarboxaldehyde adopt an eclipsed conformation in the ground vibrational state. []
Q4: How does Ferrocenecarboxaldehyde behave in condensation reactions?
A4: Ferrocenecarboxaldehyde readily undergoes condensation reactions typical of aldehydes. It has been utilized in Claisen-Schmidt condensations to yield ferrocenyl chalcones, showcasing its versatility as a building block for more complex structures. []
Q5: What is the significance of the aldehyde group in Ferrocenecarboxaldehyde's reactivity?
A5: The aldehyde group plays a crucial role in its reactivity, enabling its use in various synthetic transformations. For instance, it acts as a key precursor in synthesizing ferrocenyl acrylic acid via reaction with propandioic acid in an ionic liquid medium. []
Q6: Can Ferrocenecarboxaldehyde act as a ligand in metal complex formation?
A6: Yes, Ferrocenecarboxaldehyde functions effectively as a ligand in metal complex formation. It has been used to synthesize various metal complexes, including those with cobalt(II), nickel(II), copper(II), and palladium(II) ions, demonstrating its coordination capabilities. [, ]
Q7: How has Ferrocenecarboxaldehyde been used in the synthesis of chiral compounds?
A7: Researchers have successfully employed Ferrocenecarboxaldehyde in the synthesis of chiral ferrocenylimines. These imines, derived from chiral primary amines, serve as valuable ligands in asymmetric catalysis. Notably, they have demonstrated high enantioselectivities (up to 94% ee) when applied in asymmetric allylic alkylation reactions. []
Q8: How is Ferrocenecarboxaldehyde utilized in material science?
A8: Ferrocenecarboxaldehyde plays a crucial role in material science, particularly in the development of functionalized surfaces. It facilitates the covalent attachment of molecules to silicon surfaces. This is exemplified by the formation of self-assembled monolayers on hydrogen-terminated Si(111) surfaces. [, ]
Q9: What are the applications of Ferrocenecarboxaldehyde in biosensor development?
A9: Ferrocenecarboxaldehyde has significant applications in biosensor development. One example is its use in the fabrication of glucose biosensors. By covalently linking Ferrocenecarboxaldehyde to amino-functionalized multi-wall carbon nanotubes, researchers create a platform for enzyme immobilization. This approach has led to the development of sensitive and stable glucose biosensors. []
Q10: How is Ferrocenecarboxaldehyde utilized in the preparation of polymers?
A10: Ferrocenecarboxaldehyde serves as a valuable precursor in polymer synthesis, leading to the creation of polymers with interesting electrochemical properties. Notably, it has been employed in the preparation of poly(ferrocene-Schiff base) polymers, which exhibit enhanced conductivity upon doping with metal salts, making them promising materials for semiconductor applications. []
Q11: What insights have computational studies provided into Ferrocenecarboxaldehyde derivatives?
A11: Computational chemistry techniques, such as density functional theory (DFT) calculations, have provided valuable insights into the structural and electronic properties of Ferrocenecarboxaldehyde and its derivatives. These studies aid in understanding their reactivity, stability, and potential applications. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




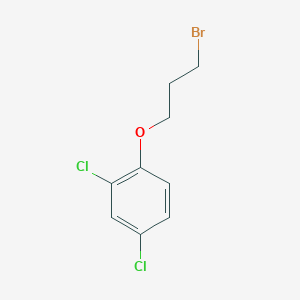
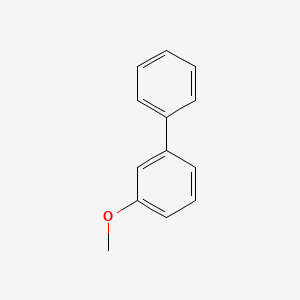
![5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1581776.png)


